1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine
Overview
Description
The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine” is a complex organic molecule that contains several functional groups. It includes a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen , and a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole and piperazine rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the thiazole ring might undergo reactions such as electrophilic substitution or metal-catalyzed cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, compounds containing thiazole rings are often colored due to the ring’s ability to absorb certain wavelengths of light .Scientific Research Applications
Piperazine and its derivatives have a wide range of therapeutic uses, supported by their presence in many well-known drugs with various therapeutic applications such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperazine nucleus allows for significant pharmacological potential, with modifications to the substitution pattern on the nucleus facilitating differences in medicinal properties. This highlights the crucial role of piperazine derivatives in the rational design of new therapeutic agents (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
The review of anti-mycobacterial activity of piperazine and its analogues underscores the compound's importance in medicinal chemistry, especially against Mycobacterium tuberculosis. Piperazine, as a vital building block, has led to the development of potent molecules displaying activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This review provides insight into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3S/c15-14-17-9-13(20-14)10-18-5-7-19(8-6-18)12-3-1-11(16)2-4-12/h1-4,9H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDXSKWUIWEEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324641 | |
Record name | 2-chloro-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478260-05-8 | |
Record name | 2-chloro-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.